1,5,6-Trichloroacenaphthene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5,6-trichloro-1,2-dihydroacenaphthylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-8-3-1-6-5-10(15)7-2-4-9(14)12(8)11(6)7/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKOYEALOYGTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=C(C3=C(C=CC1=C23)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 1,5,6 Trichloroacenaphthene
Advanced Synthetic Routes to Trichloroacenaphthene Isomers
The synthesis of trichloroacenaphthene isomers is primarily achieved through the direct chlorination of acenaphthene (B1664957) or its derivatives. The key to obtaining the desired isomer lies in the careful selection of chlorinating agents, catalysts, and reaction conditions to direct the substitution pattern.
Regioselective chlorination is paramount in targeting the synthesis of 1,5,6-trichloroacenaphthene. The reactivity of the acenaphthene nucleus is not uniform; positions 3, 5, and 6 are generally more susceptible to electrophilic attack. However, achieving trisubstitution at specific locations requires a multi-step approach or highly selective catalytic systems.
One potential strategy involves a stepwise chlorination. For instance, the initial chlorination of acenaphthene can yield a mixture of monochloroacenaphthenes. Subsequent separation and further chlorination of the desired isomer, such as 5-chloroacenaphthene (B144682), could be a viable, albeit potentially low-yielding, pathway. The literature describes the chlorination of acenaphthene leading to various derivatives, highlighting the complexity of controlling the reaction's regioselectivity.
Another approach involves the use of directing groups. A functional group temporarily introduced onto the acenaphthene skeleton can direct the chlorination to specific positions. After the chlorination steps, this directing group can be removed to yield the desired trichloroacenaphthene.
The design of suitable precursors is a critical aspect of controlling the chlorination of acenaphthene. Instead of starting with acenaphthene itself, a derivatized precursor can offer better control over the regiochemical outcome.
One such precursor is acenaphthenequinone (B41937) . The halogenation of acenaphthenequinone has been studied, and it offers a different reactivity pattern compared to acenaphthene. nih.govmdpi.com For example, treatment of acenaphthenequinone with N-bromosuccinimide can lead to 5-bromoacenaphthenequinone. nih.govmdpi.com While this is a bromination reaction, similar principles can be applied to chlorination. Subsequent reduction of the quinone carbonyl groups and the aromatic system would be necessary to arrive at the trichloroacenaphthene.
Another approach is the halogenation of halo-substituted acenaphthenes. For instance, starting with a dibromoacenaphthene and then performing a chlorination could be a potential route. The synthesis of 5,6-dibromo-1,2-dihydroacenaphthylene (B108543) from acenaphthene has been reported, which could serve as a precursor for subsequent chlorination. chemsrc.com
The following table summarizes potential precursors for the synthesis of trichloroacenaphthene isomers:
| Precursor Compound | Rationale for Use | Potential Outcome |
| Acenaphthene | Direct starting material for chlorination. | Mixture of chloroacenaphthene isomers. |
| 5-Chloroacenaphthene | Stepwise synthesis approach. | Potentially higher yield of specific dichloro- and trichloro-isomers. |
| Acenaphthenequinone | Altered reactivity for controlled halogenation. | Formation of halo-acenaphthenequinones, requiring further reduction steps. nih.govmdpi.com |
| 5,6-Dibromoacenaphthene | Introduction of halogens to direct further substitution. | Potential for synthesis of mixed halo-trichloroacenaphthenes. |
The use of catalysts is crucial for enhancing the rate and selectivity of chlorination reactions. Lewis acids are commonly employed as catalysts in electrophilic aromatic substitution reactions. For the chlorination of acenaphthene, catalysts can help in generating a more potent electrophile from the chlorine source.
Iron(III) chloride (FeCl₃) is a classic Lewis acid catalyst used in aromatic chlorination. acs.org It polarizes the Cl-Cl bond, making one chlorine atom more electrophilic and thus more reactive towards the aromatic ring. The choice of catalyst can influence the isomer distribution. For instance, iron(III)-catalyzed chlorination of activated arenes has been shown to favor para-substitution. acs.org
Copper-based catalysts , such as copper(I) chloride (CuCl), have also been utilized in the chlorination of aromatic compounds. Copper catalysts can operate through different mechanisms, including radical pathways, which can lead to different regioselectivities compared to Lewis acid catalysis. Copper-catalyzed regioselective chlorination of electron-rich aromatic C-H bonds has been reported, utilizing molecular oxygen as the oxidant. rsc.org
More advanced catalytic systems involve the use of transition metal complexes with specifically designed ligands. These ligands can create a chiral or sterically hindered environment around the metal center, thereby directing the chlorination to a specific position on the substrate. mdpi.com For example, rhodium-based catalysts have been used for the ortho-chlorination of benzamides. rsc.org While not directly applied to acenaphthene, these principles of directed catalysis could be adapted.
Enzymatic halogenation, using enzymes like chloroperoxidase, offers a green and highly selective alternative for the chlorination of aromatic hydrocarbons, including acenaphthene, to produce di- and trichloroacenaphthenes. lookchem.comlookchem.com
| Catalytic System | Principle of Operation | Potential Application in Acenaphthene Chlorination |
| Iron(III) Chloride (FeCl₃) | Lewis acid catalysis, polarization of Cl₂. | General chlorination, may influence isomer distribution. acs.org |
| Copper(I) Chloride (CuCl) | Can involve radical or ionic pathways. | Potential for different regioselectivity compared to FeCl₃. rsc.org |
| Rhodium Complexes | Directed C-H functionalization with specific ligands. | Potential for highly regioselective chlorination. rsc.org |
| Chloroperoxidase | Enzymatic halogenation. | Green and selective synthesis of chloroacenaphthenes. lookchem.comlookchem.com |
Elucidation of Reaction Mechanisms in this compound Synthesis
Understanding the reaction mechanisms is fundamental to controlling the synthesis of this compound. The mechanism of electrophilic aromatic substitution is the primary pathway for the chlorination of acenaphthene.
The chlorination of acenaphthene typically proceeds through an electrophilic aromatic substitution (SₑAr) mechanism. This mechanism involves the following key steps:
Generation of the Electrophile: A Lewis acid catalyst, like FeCl₃, reacts with molecular chlorine (Cl₂) to form a highly reactive electrophile, often represented as a chloronium ion (Cl⁺) or a polarized complex. docbrown.info
Formation of the σ-complex (Arenium Ion): The electron-rich π-system of the acenaphthene ring attacks the electrophile. This leads to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. The stability of this intermediate is a key factor in determining the position of substitution.
Deprotonation: A weak base, such as the [FeCl₄]⁻ anion formed in the first step, removes a proton from the carbon atom bearing the new chlorine atom. This restores the aromaticity of the ring and regenerates the catalyst.
The regioselectivity of the reaction is determined by the relative stability of the σ-complex intermediates formed by attack at different positions of the acenaphthene ring. For acenaphthene, electrophilic attack is generally favored at the 3, 5, and 6 positions due to the greater stability of the corresponding σ-complexes.
In some cases, particularly with certain catalysts or under photochemical conditions, a radical mechanism may be involved. Radical halogenation often exhibits different regioselectivity compared to electrophilic substitution.
The distribution of trichloroacenaphthene isomers is highly sensitive to the reaction conditions. By carefully controlling these parameters, it is possible to influence the selectivity of the chlorination reaction.
Temperature: Higher temperatures can lead to less selective reactions and the formation of a wider range of isomers. It can also promote the migration of existing substituents.
Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states in the reaction, thereby affecting the isomer distribution. acs.org
Nature of the Chlorinating Agent: Different chlorinating agents (e.g., Cl₂, sulfuryl chloride, N-chlorosuccinimide) have different reactivities and can lead to different isomer ratios.
Catalyst Concentration: The concentration of the catalyst can affect the rate of the reaction and, in some cases, the selectivity.
Computational chemistry, such as density functional theory (DFT) calculations, can be a powerful tool to predict the regioselectivity of chlorination by mapping the electron density of the acenaphthene molecule and calculating the energies of the possible intermediates. researchgate.net
The following table outlines the expected influence of various reaction conditions on the chlorination of acenaphthene:
| Reaction Condition | Influence on Isomer Distribution and Selectivity |
| Temperature | Higher temperatures generally decrease selectivity. |
| Solvent Polarity | Can affect the stability of charged intermediates, influencing isomer ratios. acs.org |
| Chlorinating Agent | Reactivity and steric bulk of the agent can favor certain substitution patterns. |
| Catalyst Choice | Lewis acids and transition metal catalysts can direct chlorination to specific positions. acs.orgrsc.org |
Development of this compound Derivatives and Analogues
The development of derivatives and analogues of this compound is crucial for modulating its physicochemical properties and exploring its potential in various applications. This involves the synthesis of functionalized derivatives for advanced probes and an in-depth exploration of structure-reactivity relationships in novel analogues.
The synthesis of functionalized derivatives of this compound is a key step towards the creation of advanced molecular probes. While specific functionalization of this compound is not extensively documented, general strategies for the functionalization of PAHs and related heterocyclic compounds can be applied. These methods often involve the introduction of specific functional groups that can serve as reporters or binding sites.
The precursor for this compound is acenaphthene, a polycyclic aromatic hydrocarbon. The synthesis of this compound itself likely involves the direct chlorination of acenaphthene. The reaction conditions would need to be carefully controlled to achieve the desired 1,5,6-substitution pattern. The chemistry of acenaphthene has been explored, including the preparation of di- and tetra-chloro derivatives. For instance, 5,6-dichloroacenaphthene (B144690) has been synthesized and subsequently converted to other derivatives, indicating that the acenaphthene core is amenable to substitution reactions. umanitoba.ca
Further functionalization of the this compound scaffold could potentially be achieved through various organic reactions. For example, electrophilic aromatic substitution reactions could introduce additional functional groups onto the aromatic rings, although the existing chlorine atoms would influence the position of further substitution. The development of advanced probes often necessitates the incorporation of functionalities such as fluorescent tags, biotin (B1667282) moieties for specific binding, or reactive groups for conjugation to biomolecules.
The synthesis of heterocyclic analogues fused to the acenaphthene framework represents another avenue for creating advanced probes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed to synthesize acenaphthylene-fused heteroarenes from 1,8-dihalonaphthalenes. beilstein-journals.org A similar approach could potentially be adapted to functionalized this compound precursors to generate a library of novel probes.
Table 1: Potential Functionalization Strategies for this compound
| Reaction Type | Reagents and Conditions | Potential Functional Groups Introduced |
| Electrophilic Aromatic Substitution | Nitrating agents (e.g., HNO₃/H₂SO₄), Halogenating agents (e.g., Br₂/FeBr₃) | Nitro (-NO₂), Halogen (-Br, -I) |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base | Aryl groups |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Amino groups (-NH₂, -NHR, -NR₂) |
This table presents hypothetical functionalization strategies based on general reactions for polycyclic aromatic hydrocarbons.
Understanding the relationship between the structure of a molecule and its reactivity is fundamental to designing novel compounds with desired properties. For this compound and its analogues, this involves investigating how the number and position of chlorine atoms, as well as the introduction of other functional groups, affect their electronic properties, stability, and reactivity.
The development of novel analogues could involve the synthesis of other chlorinated acenaphthenes with different substitution patterns or the introduction of different halogen atoms (e.g., bromine, iodine). Comparing the properties of these analogues would provide valuable insights into structure-reactivity relationships. For instance, the introduction of a chlorine atom at the 7-position of kynurenic acid, a glycine (B1666218) antagonist, resulted in a 70-fold increase in potency, demonstrating the significant impact of halogen substitution. drugdesign.org
Computational modeling can be a powerful tool to predict the properties and reactivity of novel analogues before their synthesis. Density Functional Theory (DFT) calculations, for example, can provide information on the electronic distribution, molecular orbital energies, and reaction pathways. Such in silico analyses can guide the selection of synthetic targets with the most promising characteristics. researchgate.net
The synthesis of acenaphthylene-fused heteroarenes provides a platform for creating a diverse range of analogues. beilstein-journals.org By varying the heterocyclic ring fused to the acenaphthylene (B141429) core, it is possible to fine-tune the electronic and steric properties of the molecule. The structure-activity relationships of these novel heterocyclic analogues could then be systematically investigated.
Table 2: Key Parameters for Structure-Reactivity Relationship Studies
| Parameter | Experimental Technique | Information Gained |
| Electronic Properties | Cyclic Voltammetry, UV-Vis Spectroscopy | Redox potentials, HOMO-LUMO gap |
| Molecular Structure | X-ray Crystallography, NMR Spectroscopy | Bond lengths, bond angles, conformation |
| Reactivity | Kinetic studies of specific reactions | Reaction rates, activation energies |
| Computational Analysis | DFT, Molecular Modeling | Electron density distribution, orbital energies, reaction mechanisms |
This table outlines key experimental and computational parameters that can be used to study the structure-reactivity relationships of this compound and its analogues.
Advanced Spectroscopic and Chromatographic Characterization Techniques for 1,5,6 Trichloroacenaphthene
High-Resolution Chromatographic Separation Methodologies
Chromatographic techniques are essential for separating 1,5,6-trichloroacenaphthene from its isomers and other compounds, which is a critical step for accurate identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Profiling
Gas chromatography combined with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile compounds like chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs). acs.org The high resolving power of modern capillary columns allows for the separation of closely related isomers, which is crucial as the toxicity and environmental fate of PAHs can vary significantly between different isomeric forms.
In the analysis of this compound, a non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS, is typically employed. The oven temperature is programmed to ramp up gradually, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. The retention time of the compound is a key identifier, though it must be confirmed with a pure analytical standard.
The mass spectrometer provides definitive structural information. Upon entering the MS, the this compound molecule is ionized, most commonly by electron ionization (EI), causing it to fragment in a predictable pattern. The intact molecular ion ([M]•+) provides the molecular weight. For this compound (C₁₂H₇Cl₃), the molecular weight is 257.5 g/mol . A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern caused by the presence of ³⁵Cl and ³⁷Cl isotopes, which exist in a natural abundance ratio of approximately 3:1. docbrown.infodocbrown.info This results in a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments, confirming the number of chlorine atoms in the ion.
Hypothetical GC-MS Fragmentation Data for this compound This table illustrates the expected isotopic pattern for the molecular ion. The mass-to-charge ratio (m/z) and the relative intensity of each peak in the cluster are characteristic of a molecule containing three chlorine atoms.
| Ion Fragment | Description | Expected m/z Cluster | Key Fragmentation Pathways |
| [C₁₂H₇Cl₃]•+ | Molecular Ion | 256, 258, 260, 262 | Loss of Cl•, HCl, C₂H₂Cl• |
| [C₁₂H₇Cl₂]+ | Loss of a Chlorine radical | 221, 223, 225 | Further loss of Cl• or HCl |
| [C₁₂H₆Cl₂]•+ | Loss of HCl | 220, 222, 224 | Further fragmentation of the aromatic system |
This table is illustrative, based on known fragmentation patterns of chlorinated aromatic compounds.
Liquid Chromatography-Based Techniques for Complex Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS, particularly useful for less volatile or thermally labile compounds. For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. acs.orgnih.gov In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water with acetonitrile (B52724) or methanol. acs.org
Separation is based on the hydrophobicity of the analytes. The elution order can be predicted, with less chlorinated and more polar compounds eluting earlier. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often necessary to resolve a wide range of PAHs and their derivatives in a single run. nerc.ac.uk
Detection in HPLC is commonly performed using a Diode Array Detector (DAD) or a fluorescence detector. A DAD can acquire full UV-Vis spectra for each peak, aiding in identification by comparing the spectrum to that of a known standard. researchgate.net Fluorescence detection offers higher sensitivity and selectivity for many PAHs, though the response is highly dependent on the specific structure of the molecule. For ultimate confirmation, HPLC can be coupled with mass spectrometry (LC-MS). acs.org
Method Development and Validation for Environmental Trace Analysis
Detecting this compound in environmental matrices like soil, water, or biota requires robust method development and validation to ensure accurate results at low concentrations. d-nb.inforesearchgate.net These methods typically involve sample extraction, cleanup, and concentration prior to instrumental analysis. nih.gov
Extraction: Techniques like Accelerated Solvent Extraction (ASE) or Solid-Phase Extraction (SPE) are employed to efficiently remove the target analytes from the sample matrix. d-nb.infonih.gov The choice of solvent is critical; mixtures like dichloromethane/hexane are often effective for extracting Cl-PAHs. d-nb.info
Cleanup: Environmental extracts are complex and contain many interfering compounds (e.g., lipids, pigments). Cleanup procedures are essential to remove these interferences. This is often achieved using column chromatography with adsorbents like silica (B1680970) gel or alumina.
Validation: A validated method ensures reliability. Key validation parameters are determined using a certified reference standard of this compound.
Typical Method Validation Parameters
| Parameter | Description | Typical Goal for Trace Analysis |
|---|---|---|
| Linearity | The range over which the detector response is proportional to the analyte concentration. | Correlation coefficient (r²) > 0.995. nih.gov |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably distinguished from background noise. | ng/L to µg/kg range, depending on matrix. nih.gov |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. | Typically 3-5 times the LOD. nih.gov |
| Accuracy/Recovery | The closeness of a measured value to the true value, often assessed by spiking a blank sample with a known amount of analyte. | 70-120% recovery. |
| Precision | The degree of agreement among a series of measurements, expressed as relative standard deviation (%RSD). | < 15-20% RSD. nih.gov |
This table presents typical target values for trace analytical methods.
Advanced Spectroscopic Elucidation of Molecular Structure
While chromatography separates the compound, spectroscopy provides the detailed information needed to confirm its precise molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR: The proton NMR spectrum of this compound would show signals for the seven protons on the molecule. The chemical shift (δ) of each proton is influenced by the electron density of its environment. The electron-withdrawing effect of the chlorine atoms will cause nearby protons to be "deshielded" and appear at a higher chemical shift (downfield) compared to the parent acenaphthene (B1664957). The aromatic protons would typically appear in the 7.0-8.5 ppm range. The four protons on the ethylene (B1197577) bridge (-CH₂-CH₂-) would be distinct and show characteristic splitting patterns due to coupling with each other.
¹³C NMR: The carbon-13 NMR spectrum provides information on each of the 12 carbon atoms in the structure. chemicalbook.com Carbons directly bonded to chlorine atoms will have their signals shifted significantly downfield. The chemical shifts of the other aromatic and aliphatic carbons also provide a unique fingerprint of the molecule. nih.gov
2D-NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum shows which protons are coupled to each other (typically on adjacent carbons), while an HSQC spectrum correlates each proton with the carbon atom it is directly attached to. These experiments are vital for definitively assigning each signal to a specific proton and carbon in the this compound structure.
Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |
|---|---|---|---|
| H-2, H-3, H-4 | 7.2 - 8.0 | 120 - 130 | Aromatic protons and carbons with varying proximity to Cl atoms. |
| H-7, H-8 | 7.8 - 8.5 | 125 - 135 | Aromatic protons adjacent to the ethylene bridge, influenced by Cl at C-1. |
| -CH₂-CH₂- | 3.5 - 4.5 | 30 - 40 | Aliphatic protons and carbons, deshielded relative to acenaphthene. |
| C-1, C-5, C-6 | N/A | 130 - 145 | Carbons directly bonded to chlorine; highly deshielded. |
This is an illustrative table based on known chemical shifts of acenaphthene and the predictable electronic effects of chlorine substituents. acs.orgchemicalbook.comnih.gov
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. gatewayanalytical.com These techniques are excellent for identifying functional groups and providing a molecular fingerprint. researchgate.net
FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by the molecule. The spectrum of this compound would be dominated by several key regions. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethylene bridge appear just below 3000 cm⁻¹. The 1400-1650 cm⁻¹ region contains characteristic C=C stretching vibrations of the aromatic rings. The region below 1000 cm⁻¹ is the "fingerprint region," which is highly complex but unique to the molecule. Crucially, strong absorptions corresponding to C-Cl stretching modes would be expected in the 600-850 cm⁻¹ range. acs.orgresearchgate.netacs.org
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of laser light. It is complementary to FTIR; vibrations that are weak in FTIR may be strong in Raman, and vice versa. gatewayanalytical.com For this compound, the symmetric stretching of the aromatic C=C bonds typically gives a very strong Raman signal around 1600 cm⁻¹. researchgate.net C-Cl bonds also produce characteristic Raman signals.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | FTIR/Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | FTIR/Raman |
| Aromatic C=C Stretch | 1400 - 1650 | FTIR/Raman (Strong) |
| C-H Bending | 750 - 900 | FTIR (Strong) |
This table is illustrative, based on characteristic group frequencies for chlorinated aromatic hydrocarbons and data from the parent acenaphthene molecule. aip.orgnih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the molecular weight of this compound and for elucidating its fragmentation patterns. Unlike low-resolution mass spectrometry, which provides mass-to-charge (m/z) ratios to two decimal places, HRMS can achieve a precision of up to four or five decimal places. alevelchemistry.co.uk This high level of accuracy is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions. alevelchemistry.co.ukmdpi.com
The accurate mass measurement provided by HRMS allows for the confident determination of the elemental formula of this compound. By comparing the experimentally measured mass to the theoretical mass calculated from the isotopic masses of its constituent atoms (carbon, hydrogen, and chlorine), the molecular formula can be unequivocally confirmed.
Furthermore, the fragmentation pattern observed in the mass spectrum provides invaluable structural information. When subjected to ionization, typically through electron impact (EI), the this compound molecule loses an electron to form a molecular ion (M+). libguides.com This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.
For this compound, the fragmentation process is influenced by the presence of the aromatic acenaphthene core and the three chlorine atoms. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion and its fragments, owing to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation of aromatic compounds often involves the loss of substituents and the rearrangement of the aromatic ring. libretexts.org In the case of this compound, key fragmentation pathways would likely involve the sequential loss of chlorine atoms and potentially the loss of HCl. The stability of the resulting carbocations plays a significant role in dictating the observed fragmentation pattern. libguides.com
Table 1: Theoretical and Expected HRMS Data for this compound
| Parameter | Description | Expected Value/Information |
| Molecular Formula | The elemental composition of the molecule. | C₁₂H₅Cl₃ |
| Theoretical Monoisotopic Mass | The exact mass of the molecule calculated using the mass of the most abundant isotope of each element. | 253.9457 g/mol |
| Molecular Ion (M+) | The ion formed by the removal of one electron from the molecule. | m/z 253.9457 |
| Isotopic Pattern | The characteristic pattern of peaks due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl). | A distinct M+, M+2, M+4, and M+6 pattern. |
| Key Fragmentation Pathways | The primary ways the molecular ion breaks down. | Loss of Cl, Loss of HCl, Fragmentation of the acenaphthene ring. |
| Characteristic Fragment Ions | Specific charged fragments that provide structural clues. | [M-Cl]⁺, [M-2Cl]⁺, [M-3Cl]⁺, [M-HCl]⁺ |
This table is generated based on theoretical principles of mass spectrometry and known fragmentation patterns of similar chlorinated aromatic compounds. Actual experimental data may vary slightly.
UV-Visible Spectroscopy for Electronic Transitions and Photochemical Characterization
UV-Visible spectroscopy is a valuable technique for investigating the electronic transitions within the this compound molecule and for its photochemical characterization. ijrpr.com This method measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. bspublications.netyoutube.com The resulting spectrum, a plot of absorbance versus wavelength, provides insights into the electronic structure of the molecule.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated π-electron system of the acenaphthene core. libretexts.org The extensive conjugation in the acenaphthene ring system leads to absorption at longer wavelengths (lower energy) compared to non-conjugated systems. libretexts.org The presence of the three chlorine atoms, which have non-bonding electrons, may also introduce n → π* transitions, although these are typically weaker than π → π* transitions. libretexts.org
The position and intensity of the absorption maxima (λ_max) are sensitive to the molecular structure and the solvent used. uobabylon.edu.iq The chlorine substituents can cause a bathochromic (red) shift or a hypsochromic (blue) shift in the absorption bands compared to unsubstituted acenaphthene, depending on the interplay of their inductive and resonance effects. Solvents of different polarities can also influence the position of λ_max by stabilizing the ground or excited states to varying degrees. uobabylon.edu.iq
Photochemical characterization involves studying the behavior of the molecule upon absorption of light. This can include processes like fluorescence, phosphorescence, and photochemical reactions. The UV-Vis spectrum is the first step in this characterization, as it identifies the wavelengths of light that the molecule absorbs, which are the wavelengths that can potentially induce photochemical changes.
Table 2: Expected UV-Visible Spectroscopic Data for this compound
| Parameter | Description | Expected Characteristics |
| λ_max | Wavelength(s) of maximum absorbance. | Expected in the UV region, characteristic of the acenaphthene chromophore. |
| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a given wavelength. | High values are expected for the π → π* transitions. |
| Electronic Transitions | The types of electron excitations responsible for the absorption bands. | Primarily π → π* transitions of the conjugated system; possible n → π* transitions due to chlorine atoms. |
| Solvent Effects | Changes in the spectrum with different solvents. | Shifts in λ_max are possible depending on solvent polarity. |
This table is based on general principles of UV-Visible spectroscopy and the known properties of similar aromatic compounds. Specific experimental values would need to be determined in a laboratory setting.
Environmental Transformation and Degradation Pathways of 1,5,6 Trichloroacenaphthene
Photochemical Degradation Studies
Photochemical degradation, or photolysis, is a primary mechanism for the transformation of PAHs and their chlorinated derivatives in the environment, particularly in atmospheric conditions, surface waters, and on soil surfaces. This process involves the absorption of light energy, which can lead to the breakdown of the chemical structure.
Direct Photolysis Mechanisms and KineticsDirect photolysis occurs when a molecule, such as 1,5,6-Trichloroacenaphthene, absorbs solar radiation directly, leading to its excitation to a higher energy state. This excited state is unstable and can lead to the cleavage of chemical bonds. For chlorinated aromatic compounds, the carbon-chlorine (C-Cl) bond is often the most susceptible to photolytic cleavage. The mechanism likely involves the homolytic cleavage of a C-Cl bond to form an acenaphthenyl radical and a chlorine radical. This initial step can trigger a cascade of further reactions.
The kinetics of direct photolysis are typically modeled as a first-order reaction, where the rate of degradation is proportional to the concentration of the compound and the intensity of the light. The rate constant is influenced by the quantum yield (the efficiency of the photochemical process) and the degree of overlap between the compound's absorption spectrum and the solar spectrum.
Indirect Photodegradation by Reactive Species (e.g., Hydroxyl Radicals, Chlorine Atoms)Indirect photodegradation involves the breakdown of this compound by highly reactive transient species generated in the environment by sunlight. Key reactive species include hydroxyl radicals (•OH) and chlorine atoms (Cl•).
Hydroxyl Radicals (•OH): These are ubiquitous in the atmosphere and aquatic environments, formed by the photolysis of substances like nitrate (B79036) and dissolved organic matter. •OH radicals are powerful, non-selective oxidants that can react with this compound through addition to the aromatic rings or by abstracting a hydrogen atom. This process initiates a series of oxidative reactions leading to the formation of hydroxylated and, eventually, ring-opened products.
Chlorine Atoms (Cl•): In marine or brackish environments, the photolysis of chloride ions can generate chlorine atoms. nih.gov These radicals can also contribute to the degradation of chlorinated PAHs, potentially accelerating their transformation. nih.gov
Quantum Structure-Property Relationships (QSPR) for Photodegradation Half-LivesQuantitative Structure-Property Relationship (QSPR) models are theoretical tools used to predict the chemical properties and environmental fate of compounds based on their molecular structure. For photodegradation, QSPR models can estimate reaction rates and half-lives by correlating these endpoints with quantum chemical descriptors.nih.govnih.gov
For a compound like this compound, relevant descriptors would include the energy of the highest occupied molecular orbital (E-HOMO) and the lowest unoccupied molecular orbital (E-LUMO), the HOMO-LUMO energy gap, and the strength of the C-Cl bonds. nih.gov Generally, a smaller HOMO-LUMO gap indicates that less energy is required to excite the molecule, which can correlate with a higher rate of direct photolysis. QSPR studies on other chlorinated aromatics have shown that photodegradation rates often increase with the degree of chlorination but are also highly dependent on the substitution pattern. nih.gov
Influence of Environmental Matrices and Irradiation Conditions on PhotostabilityThe stability of this compound against photodegradation is significantly affected by its surrounding environment and the nature of the light source.
Environmental Matrices: In natural waters, the presence of dissolved organic matter (DOM), such as humic acids, can have a dual effect. DOM can act as a photosensitizer, generating reactive species that enhance indirect photodegradation. Conversely, it can also act as a light screen, absorbing photons that would otherwise be available for direct photolysis, thereby increasing the compound's photostability. Adsorption to sediment or soil particles can also shield the molecule from light, reducing degradation rates.
Irradiation Conditions: The rate of photodegradation is directly linked to the intensity and spectral characteristics of the light source. nih.govresearchgate.net Degradation is typically faster under higher light intensity. The wavelength of light is also critical; UV radiation, particularly UV-B (280-315 nm) and UV-A (315-400 nm), is most effective at breaking down chlorinated aromatic compounds. nih.govresearchgate.net Other factors like temperature and pH can also influence reaction kinetics. researchgate.net
| Factor | Influence on Degradation Rate | Underlying Mechanism |
|---|---|---|
| Light Intensity | Increases | Higher photon flux leads to a greater rate of molecular excitation and radical formation. |
| UV Wavelength | Increases with shorter wavelength (UV > Visible) | Higher energy photons are more effective at cleaving C-Cl and C-C bonds. researchgate.net |
| Hydroxyl Radicals (•OH) | Increases | Powerful oxidant initiates degradation through addition or H-abstraction reactions. nih.gov |
| Dissolved Organic Matter (DOM) | Variable (can increase or decrease) | Acts as a photosensitizer (increases rate) or a light screen (decreases rate). |
| Adsorption to Particulates | Decreases | Shields the molecule from exposure to sunlight. |
Biological Degradation Pathways
Microbial activity is a critical component in the natural attenuation of persistent organic pollutants. Bacteria and fungi possess diverse metabolic capabilities that can transform or mineralize complex chlorinated compounds.
Microbial Transformation Processes (Aerobic and Anaerobic)The microbial degradation of this compound can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though the specific pathways and efficiencies differ significantly.
Aerobic Transformation: Under aerobic conditions, microorganisms typically utilize oxygenases to initiate the breakdown of aromatic rings. However, the high degree of chlorination in this compound makes the aromatic structure electron-deficient and less susceptible to initial oxidative attack. nih.gov Therefore, initial transformation may involve reductive steps even in an aerobic environment, such as the reduction of the nitro groups in analogous compounds. nih.gov It is more likely that aerobic degradation occurs via co-metabolism, where the breakdown of the chlorinated compound is facilitated by enzymes produced for the metabolism of other substrates.
Anaerobic Transformation: Anaerobic conditions are often more favorable for the initial degradation of highly chlorinated compounds. The primary mechanism is reductive dechlorination, where the chlorinated compound is used as an electron acceptor. nih.govresearchgate.net Microorganisms, such as species of Dehalobacter, sequentially remove chlorine atoms, replacing them with hydrogen atoms. nih.gov This process would transform this compound into di- and mono-chloroacenaphthenes. These less-chlorinated intermediates are generally less toxic and more susceptible to subsequent degradation, potentially leading to the complete cleavage of the aromatic rings and eventual mineralization to CO2. usgs.gov
| Condition | Primary Mechanism | Key Processes | Probable Outcome for this compound |
|---|---|---|---|
| Aerobic | Co-metabolism / Oxidation | - Oxygenase-mediated ring cleavage
| Slow degradation; potential for formation of persistent transformation products. |
| Anaerobic | Reductive Dechlorination | - Use of the compound as an electron acceptor
| Transformation to less chlorinated, more biodegradable acenaphthenes. researchgate.netnih.gov |
Identification and Characterization of Degradation Metabolites
There is no available scientific literature that identifies or characterizes the degradation metabolites of this compound. Studies on other chlorinated compounds suggest that degradation can lead to a variety of smaller molecules, but without specific research on this compound, any proposed metabolites would be purely speculative.
Enzymatic Mechanisms and Pathways in Biodegradation
The enzymatic mechanisms and specific metabolic pathways for the biodegradation of this compound have not been elucidated. Research on other PAHs and chlorinated compounds has identified various enzymes, such as dioxygenases and monooxygenases, that can initiate degradation. nih.gov However, the specific enzymes capable of acting on this compound and the subsequent biochemical steps are unknown.
Chemical Degradation Processes
Specific studies on the oxidative and reductive degradation of this compound in aqueous and soil environments are not available. The general principles of chemical degradation for chlorinated aromatic compounds involve processes that can be influenced by factors such as pH, temperature, and the presence of other chemicals, but the specific reactions and rates for this compound have not been determined.
Information regarding the hydrolytic stability and potential hydrolysis-driven degradation pathways of this compound is not present in the available literature. Hydrolysis can be a significant degradation pathway for some chlorinated compounds, but its relevance and the resulting products for this compound remain uninvestigated.
Environmental Fate Modeling and Prediction
There are no specific multi-media environmental partitioning models available for this compound. Such models are used to predict how a chemical will be distributed in different environmental compartments (air, water, soil, sediment). While models exist for other chlorinated compounds, the lack of fundamental physicochemical data for this compound precludes the development of a reliable environmental fate model.
Persistence and Transport Mechanisms of this compound in Environmental Compartments (Air, Water, Soil, Sediment)
The environmental fate of this compound, a chlorinated polycyclic aromatic hydrocarbon (PAH), is governed by its physicochemical properties, which influence its distribution and persistence across various environmental media. Due to a significant lack of empirical data specific to this compound in publicly available scientific literature, its behavior is largely inferred from the known characteristics of other chlorinated hydrocarbons and PAHs. nih.govheraldopenaccess.us
Chlorinated PAHs are recognized as ubiquitous environmental contaminants found in diverse matrices including urban air, water bodies, and sediments. nih.govnih.gov Their formation is often linked to pyrosynthesis processes where PAHs react with chlorine. nih.gov The persistence of such compounds is a key factor in their potential for long-range transport and bioaccumulation.
Physicochemical Properties
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Implication for Environmental Fate |
| Molecular Weight | 257.55 g/mol | Influences diffusion and volatility. |
| Water Solubility (S) | Very Low | Limits dissolution in water; promotes partitioning to soil/sediment. |
| Vapor Pressure (VP) | Very Low | Reduces likelihood of significant atmospheric transport as a gas. |
| Octanol-Water Partition Coefficient (log Kow) | High | Indicates a strong tendency to bioaccumulate in fatty tissues and adsorb to organic matter. |
| Organic Carbon-Water Partition Coefficient (log Koc) | High | Suggests strong binding to soil and sediment organic carbon, leading to low mobility in these compartments. |
Note: The values in this table are estimations based on the general properties of chlorinated PAHs due to the absence of specific experimental data for this compound.
Persistence and Transport in Air
Given its anticipated low vapor pressure, this compound is not expected to be present in the atmosphere in significant quantities in the gaseous phase. Any atmospheric presence would likely be in the form of adsorption to particulate matter. heraldopenaccess.us Once airborne on particles, it can be subject to long-range atmospheric transport. The primary degradation pathway for PAHs in the atmosphere is photo-oxidation. heraldopenaccess.us However, the addition of chlorine atoms can increase a compound's resistance to degradation, potentially leading to greater persistence in the atmosphere compared to its parent compound, acenaphthene (B1664957).
Persistence and Transport in Water
The expected very low water solubility of this compound limits its concentration in the dissolved phase in aquatic environments. The dominant process for this compound in water would be partitioning to suspended solids and sediment. heraldopenaccess.us Abiotic degradation processes such as hydrolysis are generally slow for chlorinated aromatic compounds. nih.gov Biodegradation in water is possible but is expected to be a slow process, particularly for a highly chlorinated compound. The rate of biodegradation is influenced by factors such as the presence of acclimated microbial populations and redox conditions. nih.gov
Persistence and Transport in Soil
In the soil compartment, this compound is expected to be highly persistent and immobile. Its high estimated Koc value indicates strong adsorption to soil organic matter. heraldopenaccess.us This strong binding reduces its bioavailability to microorganisms, thereby slowing the rate of biodegradation. It also limits its potential to leach into groundwater. Transport in soil would primarily occur through soil erosion and runoff of contaminated soil particles.
Persistence and Transport in Sediment
Sediments are likely to be a major sink for this compound in the environment. Due to its hydrophobicity, the compound will readily partition from the water column to sediments. Once in the sediment, it is likely to be buried and persist for long periods, especially under anaerobic conditions where degradation is even slower than in aerobic environments. nih.gov The strong adsorption to sediment particles makes it less available for uptake by aquatic organisms, but it can still bioaccumulate in benthic organisms that ingest sediment particles.
Table 2: Summary of Persistence and Transport of this compound in Environmental Compartments
| Environmental Compartment | Expected Persistence | Primary Transport Mechanisms |
| Air | Moderate to High (on particles) | Long-range atmospheric transport of particulate matter. |
| Water | Low (in dissolved phase); High (in suspended solids) | Transport with suspended solids and subsequent deposition. |
| Soil | High | Soil erosion and surface runoff of contaminated particles. |
| Sediment | Very High | Resuspension and transport of sediment particles. |
Note: This table is based on general principles for chlorinated PAHs and is subject to confirmation by experimental data for this compound.
Computational Chemistry and Theoretical Studies of 1,5,6 Trichloroacenaphthene
Quantum Chemical Calculations for Molecular Properties
There is no available research on the quantum chemical calculations performed specifically for 1,5,6-Trichloroacenaphthene. Such calculations are fundamental to understanding the intrinsic properties of a molecule.
No studies were found that report the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the frontier electron density of this compound. This information is crucial for predicting a molecule's reactivity and electronic properties.
There is no published data on the optimized molecular geometry or conformational analysis of this compound. These studies would provide insight into the three-dimensional structure and stability of the molecule.
Computational predictions of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for this compound are not available in the current body of scientific literature. These predictions are valuable for interpreting experimental spectroscopic data.
Reaction Mechanism Elucidation via Computational Modeling
The application of computational modeling to understand the reaction mechanisms involving this compound has not been reported.
No computational studies have been published that analyze the transition states for the synthetic pathways of this compound. This type of analysis is key to understanding the kinetics and feasibility of chemical reactions.
There is a lack of research on the simulation of environmental degradation mechanisms for this compound. Such simulations are vital for assessing the environmental fate and persistence of chemical compounds.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) of this compound
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. nih.govnih.gov These models are valuable tools in environmental science and toxicology for predicting the behavior and effects of chemicals, thereby aiding in risk assessment and the design of safer chemicals. nih.gov For a compound like this compound, a member of the chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs), QSAR and QSPR models can provide insights into its reactivity and environmental fate.
Development of Predictive Models for Reactivity and Environmental Fate
While specific QSAR/QSPR models exclusively developed for this compound are not extensively documented in publicly available scientific literature, the methodologies applied to the broader class of Cl-PAHs can be extrapolated to understand how such predictive models would be constructed. The development of these models generally involves the use of molecular descriptors calculated from the chemical structure and statistical methods to correlate these descriptors with experimental data.
Predictive Models for Reactivity:
The reactivity of Cl-PAHs, including their potential for toxic effects, is often related to their ability to interact with biological receptors, such as the aryl hydrocarbon receptor (AhR). wikipedia.org QSAR models for the reactivity of halogenated PAHs have been developed using descriptors that quantify molecular size, nucleophilicity, and Sanderson electronegativity. nih.gov These models can predict the biological activity of such compounds, which is a key aspect of their reactivity in biological systems. nih.gov
Predictive Models for Environmental Fate:
The environmental fate of a chemical is influenced by properties such as its persistence, potential for long-range transport, and degradation rates. QSPR models have been developed to predict the photodegradation half-lives of atmospheric Cl-PAHs. doi.org These models often employ quantum chemical descriptors and partial least squares (PLS) regression to identify the key molecular properties that influence photodegradation. doi.org For instance, a QSPR model for the photodegradation half-lives (t1/2) of Cl-PAHs associated with atmospheric particulates demonstrated a good predictive capability, with a cross-validated Q2cum value of 0.960. doi.org
The development of such predictive models typically involves the following steps:
Data Set Collection: A set of compounds with known experimental values for the property of interest (e.g., reactivity, degradation half-life) is compiled.
Molecular Descriptor Calculation: A wide range of numerical descriptors that encode different aspects of the molecular structure are calculated for each compound in the dataset.
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that links the descriptors to the observed property.
Model Validation: The predictive performance of the model is rigorously assessed to ensure its reliability.
Below is a table illustrating the types of molecular descriptors that are commonly used in the development of QSAR/QSPR models for chlorinated polycyclic aromatic hydrocarbons.
| Descriptor Category | Examples of Descriptors | Relevance to Reactivity and Environmental Fate |
| Constitutional | Molecular weight, Number of chlorine atoms, Number of aromatic rings | Basic molecular properties influencing partitioning and transport. |
| Topological | Wiener index, Kier & Hall connectivity indices | Describe molecular branching and shape, which can affect receptor binding and environmental partitioning. |
| Geometric | Molecular surface area, Molecular volume, Ovality | Relate to the size and shape of the molecule, influencing interactions with biological macromolecules and environmental matrices. |
| Quantum-Chemical | HOMO energy, LUMO energy, Dipole moment, Partial atomic charges | Provide insights into the electronic properties of the molecule, which are crucial for understanding chemical reactivity and degradation mechanisms. |
| Physicochemical | Log Kow (octanol-water partition coefficient), Water solubility, Vapor pressure | Key parameters that govern the environmental distribution and bioaccumulation potential of a compound. |
Validation of Computational Models with Experimental Data
The validation of QSAR/QSPR models is a critical step to ensure their accuracy, reliability, and predictive power. A model is only useful if it can make accurate predictions for new chemicals that were not used in its development. The validation process typically involves both internal and external validation techniques.
Internal Validation:
Internal validation techniques assess the robustness of the model using the initial dataset. Common methods include:
Cross-validation: The dataset is repeatedly split into training and test sets, and the model is refit and evaluated on each split. A common form is leave-one-out (LOO) cross-validation.
Bootstrapping: Subsets of the data are randomly sampled with replacement to create multiple training sets, and the model's performance is averaged over these sets.
External Validation:
External validation involves testing the model's predictive ability on an independent set of chemicals that were not used in the model development process. This is considered the most stringent test of a model's predictive power. The statistical parameters commonly used to assess the performance of QSAR/QSPR models during validation are presented in the table below.
| Statistical Parameter | Description |
| R2 (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |
| Q2 (Cross-validated R2) | A measure of the predictive ability of the model, determined through cross-validation. |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). |
A significant challenge in the validation of computational models for this compound is the scarcity of high-quality experimental data for this specific compound. While general QSAR/QSPR models for Cl-PAHs exist, their applicability to this compound would need to be confirmed with experimental measurements of its properties and activities. Without such data, the validation of any predictive model for this particular compound remains a theoretical exercise. The reliability of any QSAR/QSPR prediction is fundamentally dependent on the quality and availability of experimental data for model development and validation. nih.gov
Advanced Research Perspectives and Future Directions for 1,5,6 Trichloroacenaphthene
Development of Novel High-Sensitivity Analytical Methodologies
A critical challenge in the environmental monitoring and risk assessment of 1,5,6-Trichloroacenaphthene is its detection at trace and ultra-trace levels in complex matrices such as air, water, and soil. nih.gov Conventional analytical methods often lack the required sensitivity and selectivity for background-level quantification. nih.govresearchgate.net Future research will focus on developing novel, high-sensitivity analytical methodologies to overcome these limitations.
Key research thrusts include the advancement of direct injection methods that minimize sample preparation and analyte loss. One promising technique is the use of a thermal separation probe (TSP) coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS). nih.govresearchgate.net This approach has demonstrated the ability to dramatically lower method quantification limits (MQLs) for halogenated PAHs compared to traditional methods, enabling the detection of previously unquantifiable compounds in indoor air samples. nih.gov Another avenue of exploration is nanodroplet interfacial ionization (NII), which leverages interfacial reactions at nanodroplet surfaces to achieve exceptional ionization efficiency and attomole-level sensitivity for PAHs and their derivatives. acs.org
Future development will likely involve the integration of comprehensive two-dimensional gas chromatography (GCxGC) with high-resolution time-of-flight mass spectrometry (TOF-MS) to improve the separation and identification of complex isomeric mixtures of chlorinated PAHs. vu.nlnih.gov The creation of certified reference materials for specific isomers like this compound is also essential for accurate quantification and method validation.
| Analytical Technique | Principle | Key Advantages for Trichloroacenaphthene Analysis | Future Research Focus |
|---|---|---|---|
| TSP-GC-MS/MS | Direct thermal desorption of analytes into a GC-MS/MS system. | Significantly lower Method Quantification Limits (MQLs); minimal sample preparation. nih.gov | Application to diverse environmental matrices (soil, sediment). |
| GCxGC-TOF-MS | Comprehensive two-dimensional gas chromatography for enhanced separation, coupled with high-resolution mass spectrometry. | Superior separation of complex isomers; allows for non-targeted screening of derivatives. vu.nl | Development of standardized methods and data processing workflows. |
| Nanodroplet Interfacial Ionization (NII)-MS | Interfacial reactions at nanodroplet surfaces to enhance ionization efficiency. | Exceptional sensitivity (attomole levels); direct detection in complex samples. acs.org | Miniaturization and integration into portable analytical systems. |
Exploration of Advanced Synthetic Strategies for Complex and Isomerically Pure Derivatives
The synthesis of isomerically pure this compound and its derivatives is paramount for toxicological studies, environmental analysis, and materials science research. Traditional synthesis methods often result in mixtures of regioisomers, which are difficult to separate and can confound experimental results. Future research will focus on developing advanced, regioselective synthetic strategies to produce these compounds with high purity and yield.
Promising approaches include the use of modern cross-coupling reactions, such as the Suzuki and Ullmann couplings, which have been successfully employed for the synthesis of sterically hindered polychlorinated biphenyls (PCBs). nih.govnih.gov These methods, utilizing specialized palladium catalysts and ligands, can offer high selectivity and better yields compared to conventional techniques. nih.govnih.gov The exploration of metal-free, organocatalyzed multicomponent reactions also presents a viable pathway for the regioselective synthesis of complex heterocyclic structures, a strategy that could be adapted for acenaphthene (B1664957) derivatives. scispace.com
Furthermore, research into C-H activation and functionalization represents a frontier for creating novel derivatives. nih.gov These methods allow for the direct introduction of functional groups onto the aromatic core, bypassing the need for pre-functionalized starting materials and enabling the creation of a diverse library of derivatives for various applications. The challenge lies in controlling the regioselectivity of chlorination and subsequent functionalization on the acenaphthene skeleton.
Refined Environmental Fate and Transport Models Incorporating Micro-Environmental Factors
Predicting the environmental behavior of this compound requires sophisticated fate and transport models. Current models often generalize environmental conditions, leading to inaccuracies in predicting the compound's persistence and distribution. Future research must focus on developing refined models that incorporate a range of micro-environmental factors.
These factors include temperature, which significantly influences partitioning between air, soil, and water; soil and sediment composition, particularly organic matter content, which affects sorption and bioavailability; and atmospheric conditions that govern deposition and long-range transport. nih.govoup.comresearchgate.net Due to their hydrophobic nature, chlorinated PAHs tend to sorb rapidly to particulate matter and accumulate in soil and sediment, which act as major environmental sinks. oup.comunimib.it
Advanced models, such as multimedia fugacity models, can be adapted to simulate the partitioning and flux of this compound between various environmental compartments (air, water, soil, vegetation). nih.govunimib.it Coupling these models with empirical data from field studies will be crucial for validation and improving predictive accuracy. frontiersin.org Understanding how processes like photochemical degradation and microbial activity are influenced by local conditions is key to accurately modeling the ultimate fate of these contaminants. oup.comnih.gov
Integration of Multi-Omics Approaches in Microbial Degradation Research
Bioremediation using microorganisms is a promising strategy for cleaning up environments contaminated with chlorinated PAHs. ed.ac.uknih.gov However, the metabolic pathways for the degradation of complex molecules like this compound are not well understood. The integration of multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful tool to elucidate these mechanisms at a systems level. nih.gov
By applying these techniques to microbial consortia or individual strains capable of degrading chlorinated aromatic compounds, researchers can:
Genomics: Identify the specific genes and gene clusters encoding the enzymes responsible for breaking down the trichloroacenaphthene molecule.
Transcriptomics: Analyze gene expression to understand which degradation pathways are activated in the presence of the contaminant.
Proteomics: Identify the key proteins and enzymes directly involved in the catabolic process and quantify their abundance.
Metabolomics: Characterize the intermediate metabolites produced during degradation, providing a complete picture of the metabolic pathway.
This integrated approach can help identify rate-limiting steps in the degradation process and provide crucial insights for developing enhanced bioremediation strategies, such as bioaugmentation with specialized microbes or metabolic engineering of organisms for more efficient contaminant removal. nih.gov
| Omics Approach | Information Gained | Application in this compound Research |
|---|---|---|
| Genomics/Metagenomics | Identifies genes and potential metabolic pathways. | Discovery of novel catabolic genes for dechlorination and ring cleavage. |
| Transcriptomics | Reveals gene expression patterns under specific conditions. | Understanding the regulatory response of microbes to the contaminant. |
| Proteomics | Identifies and quantifies expressed proteins (enzymes). | Pinpointing the key enzymatic machinery actively degrading the compound. |
| Metabolomics | Identifies and quantifies small-molecule metabolites. | Mapping the complete degradation pathway and identifying persistent intermediates. |
High-Throughput Screening and Automated Synthesis Platforms for Derivative Discovery
The discovery of novel this compound derivatives with unique properties for materials science or bioremediation applications can be significantly accelerated through modern automation. High-throughput screening (HTS) and automated synthesis platforms are transforming chemical discovery from a slow, manual process into a rapid, data-driven one. nih.govyoutube.commdpi.comnih.gov
Automated synthesis platforms, sometimes called "chemputers," can perform complex multi-step reactions, purifications, and analyses with minimal human intervention. researchgate.netyoutube.com These systems can be programmed to create large libraries of this compound derivatives by systematically varying functional groups at different positions on the molecular scaffold.
Once synthesized, these libraries can be subjected to HTS to rapidly evaluate specific properties. youtube.com For example, derivatives could be screened for their electronic properties for materials applications or for their biodegradability by specific microbial consortia. The integration of artificial intelligence and machine learning with these platforms can further accelerate the process by predicting reaction outcomes and identifying the most promising candidate molecules for synthesis and testing. youtube.com
Materials Science Applications of Trichloroacenaphthene Derivatives
Polycyclic aromatic hydrocarbons are a foundational class of organic semiconductors, valued for their unique optical and electrical properties derived from their extended π-conjugated systems. rsc.org The introduction of chlorine atoms onto the acenaphthene core, as in this compound, offers a powerful tool for tuning these properties. Future research in materials science will explore the potential of its derivatives in advanced functional materials.
The electronegativity of chlorine atoms can significantly alter the electronic structure of the PAH, influencing the HOMO-LUMO energy levels and, consequently, the material's charge transport characteristics and light-emitting properties. nih.govresearchgate.net This makes trichloroacenaphthene derivatives interesting candidates for:
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.
Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transport materials.
Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer.
Furthermore, chlorine atoms can participate in halogen bonding, a specific type of non-covalent interaction that can be used to control the self-assembly and packing of molecules in the solid state. elsevierpure.com By designing derivatives that leverage halogen bonding, it may be possible to create highly ordered crystalline structures with enhanced charge mobility, leading to higher-performance electronic devices.
Q & A
Basic: What are the recommended analytical techniques for detecting 1,5,6-Trichloroacenaphthene in environmental samples?
Answer:
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for detecting chlorinated acenaphthenes. Standard solutions (e.g., 10–100 mg/L in cyclohexane or methanol) are critical for calibration, as described in environmental analysis protocols . For trace-level detection, GC-MS with electron capture detection (ECD) is preferred due to its sensitivity to halogenated compounds. Method validation should include recovery tests using spiked matrices (e.g., soil or water) and comparison with certified reference materials (CRMs) to ensure accuracy .
Basic: How can researchers validate the purity of synthesized this compound?
Answer:
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) are essential for structural confirmation. Purity assessment requires chromatographic methods (e.g., HPLC with UV detection) to quantify impurities below 1%. Cross-referencing with databases like the NIST Chemistry WebBook ensures spectral consistency . For chlorinated derivatives, elemental analysis (e.g., chlorine content verification) is also recommended to confirm stoichiometric ratios .
Advanced: How do researchers reconcile contradictory data on the environmental persistence of this compound across studies?
Answer:
Contradictions often arise from variable experimental conditions (e.g., pH, temperature, microbial activity). A systematic approach includes:
- Meta-analysis of degradation half-lives under controlled laboratory vs. field conditions.
- Sensitivity testing of key parameters (e.g., light exposure in photodegradation studies).
- Interlaboratory comparisons to identify methodological biases, such as differences in extraction protocols .
For example, discrepancies in half-life values may stem from unaccounted co-contaminants that inhibit degradation pathways. Transparent reporting of raw data and analytical conditions is critical for resolving such conflicts .
Advanced: What mechanistic insights exist for the polyploidizing activity of this compound in plant models?
Answer:
Current hypotheses focus on its interaction with microtubule dynamics during mitosis. Experimental designs should include:
- Dose-response assays to quantify polyploidy induction (e.g., flow cytometry for DNA content analysis).
- Comparative studies with non-chlorinated acenaphthene to isolate the role of chlorine substituents.
- Molecular docking simulations to predict binding affinity with tubulin or related proteins.
Recent studies suggest that the 1,5,6-trichloro configuration enhances lipid solubility, facilitating cellular uptake and disruption of spindle formation . However, in vivo metabolic stability (e.g., dechlorination pathways) remains understudied and warrants isotopic labeling experiments (e.g., ³⁶Cl tracing) .
Advanced: How can researchers design ecotoxicological studies to assess the sublethal effects of this compound on aquatic organisms?
Answer:
- Model organisms : Use standardized species like Daphnia magna or zebrafish embryos for comparability.
- Endpoints : Measure oxidative stress biomarkers (e.g., glutathione-S-transferase activity) and genotoxicity (comet assay).
- Exposure regimes : Simulate real-world scenarios, including chronic low-dose exposure and mixture toxicity with co-occurring pollutants (e.g., PCBs).
A 2022 study highlighted the need for multi-trophic level assessments, as bioaccumulation in algae may indirectly affect higher organisms via trophic transfer . Statistical power analysis should guide sample sizes to detect subtle effects, and results must be contextualized with regulatory thresholds (e.g., EPA risk evaluations) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles.
- Ventilation : Use fume hoods for weighing and synthesis steps to minimize inhalation risks.
- Waste disposal : Segregate halogenated waste for incineration to prevent environmental release.
Safety data sheets (SDS) for structurally similar compounds (e.g., 2,4,6-Trichlorophenol) recommend avoiding contact with food/feed and conducting regular workplace air monitoring .
Advanced: What computational methods are effective in predicting the reactivity of this compound in atmospheric oxidation reactions?
Answer:
- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Cl bonds to predict cleavage propensity.
- Kinetic modeling : Simulate reaction pathways with OH radicals using software like Gaussian or COMSOL.
- Comparative analysis : Benchmark predictions against experimental rate constants from smog chamber studies.
A 2023 review emphasized the role of chlorine substituents in enhancing electron-withdrawing effects, which accelerate radical-mediated degradation. However, validation with isotopic labeling (e.g., ¹⁸O tracing) is needed to confirm intermediate species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
